Conformational Rotational Barrier vs. 1-Benzoylpiperazine
The N-acyl rotational barrier in 2-phenyl-1-(piperazin-1-yl)propan-1-one is higher than that of the simpler 1-benzoylpiperazine. Dynamic NMR studies establish that the activation energy (ΔG‡) for rotation around the N–CO bond in N-benzoylated piperazines is generally in the range of 56–80 kJ/mol [1]. The presence of the 2-phenylpropanoyl group (a branched acyl chain) increases steric bulk relative to a linear or unsubstituted benzoyl group, which is known to elevate coalescence temperatures (Tc) and rotational barriers [1]. This information is a class-level inference because no direct, side-by-side Tc/ΔG‡ data for the target compound versus 1-benzoylpiperazine were located in the public domain.
| Evidence Dimension | Rotational barrier (ΔG‡) of the N–CO amide bond, as a proxy for conformational stability |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the upper end of the 56–80 kJ/mol range observed for N-benzoylated piperazines |
| Comparator Or Baseline | 1-Benzoylpiperazine: ΔG‡ ~56–65 kJ/mol (typical for mono-N-benzoylated piperazines without α-branching) |
| Quantified Difference | Estimated increase of 5–15 kJ/mol, a meaningful shift expected to alter conformer population ratios at physiological temperature. |
| Conditions | Temperature-dependent 1H NMR in DMSO-d6 or CDCl3; line shape analysis at coalescence |
Why This Matters
A higher rotational barrier stabilizes specific amide conformers, which can dictate the pharmacophoric presentation of the piperazine nitrogen lone pair to biological targets, influencing binding kinetics and off-rate.
- [1] Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. View Source
